1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H8BrClO2 It is a cyclopropane derivative featuring both bromine and chlorine substituents on the phenyl ring
Preparation Methods
The synthesis of 1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid typically involves cyclopropanation reactions. One common method is the reaction of 4-bromo-2-chlorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired carboxylic acid. Industrial production methods may involve similar cyclopropanation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like lithium aluminum hydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid include other cyclopropane derivatives with different substituents on the phenyl ring, such as:
- 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid
- 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid
- 1-(4-Fluorophenyl)cyclopropane-1-carboxylic acid
The uniqueness of this compound lies in the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C10H8BrClO2 |
---|---|
Molecular Weight |
275.52 g/mol |
IUPAC Name |
1-(4-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrClO2/c11-6-1-2-7(8(12)5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
QJJCZQZDNVRCPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=C(C=C2)Br)Cl)C(=O)O |
Origin of Product |
United States |
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